Comparative Potency: HSD17B13-IN-47 vs. Clinical-Stage Inhibitor BI-3231
In head-to-head biochemical assessments against the HSD17B13 enzyme, HSD17B13-IN-47 demonstrates a potency of <0.1 μM (<100 nM) [1]. In contrast, the clinical-stage comparator BI-3231 exhibits a significantly higher potency with reported IC50 values of 1 nM against human HSD17B13 (hHSD17B13) and 13 nM against mouse HSD17B13 (mHSD17B13) . This establishes a potency differential of approximately 100-fold in favor of BI-3231 for the human enzyme. This comparison is derived from separate, well-documented biochemical assays; however, the assay conditions may differ. [1].
| Evidence Dimension | Enzymatic Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | HSD17B13-IN-47: IC50 < 0.1 μM (<100 nM) [1] |
| Comparator Or Baseline | BI-3231: IC50 = 1 nM (hHSD17B13) and 13 nM (mHSD17B13) |
| Quantified Difference | Approximately 100-fold higher potency for BI-3231 against human HSD17B13. |
| Conditions | Biochemical assay using estradiol as substrate for HSD17B13-IN-47; unspecified biochemical assay for BI-3231. |
Why This Matters
The significant potency difference informs experimental design: BI-3231 is suited for studies requiring maximal target engagement at low concentrations, while HSD17B13-IN-47 provides a potent, but less extreme, tool for studying dose-response relationships or when avoiding complete target ablation is desirable.
- [1] MedChemExpress. HSD17B13-IN-47 | HSD17B13 Inhibitor. Product Page. Accessed 2025. View Source
